The synthesis of KKI 5 involves several key steps, primarily focusing on the construction of its complex molecular framework. The process typically starts with the formation of a piperazine derivative, which serves as a core structure. This is followed by the introduction of various substituents that enhance receptor affinity and selectivity.
KKI 5 features a complex structure characterized by multiple functional groups that facilitate its interaction with the A2A adenosine receptor. The molecular formula and specific stereochemistry are essential for its biological activity.
KKI 5 undergoes various chemical reactions that are critical for its synthesis and functionality:
KKI 5 acts primarily as an agonist at the A2A adenosine receptor, leading to downstream signaling effects that promote anti-inflammatory responses. Upon binding to the receptor, it induces conformational changes that activate intracellular pathways associated with inflammation regulation.
KKI 5 has significant potential applications in scientific research and medicine:
The synthesis of KKI-5 (Ac-Phe-Arg-Ser-Val-Gln-NH₂) incorporates strategic fluorination to enhance target specificity and proteolytic stability. Key innovations include:
Table 1: Fluorination Strategies in KKI-5 Synthesis
| Method | Reagents | Target Residue | Yield (%) | Stereocontrol |
|---|---|---|---|---|
| Electrophilic | NFSI/TFA | Phe aromatic ring | 65–78 | Retention of L-config |
| Asymmetric Hydrogenation | [Rh(S-MaxPHOS)(cod)]BF₄/H₂ | Fluorophenylalanine | 85–92 | >99% ee |
| Photoredox | Selectfluor/dibenzosuberenone/hν | Benzylic positions | 45–60 | Racemization-free |
KKI-5’s hexapeptide sequence presents distinct challenges in both solid-phase peptide synthesis (SPPS) and solution-phase approaches:
Table 2: Synthesis Parameters for KKI-5
| Parameter | SPPS Optimization | Solution-Phase Optimization |
|---|---|---|
| C-Terminus | 2-Chlorotrityl resin | Methyl ester hydrolysis (LiOH) |
| Arg Protection | (Boc)₂ | Mtr |
| Coupling Agent | HATU/DIEA (5 eq.) | DCC/HOBt (3 eq.) |
| Critical Side Reaction | Diketopiperazine (Gln) | Aspartimide (Ser-Val) |
| Overall Yield | 38–42% | 28–35% |
The TFA salt form (KKI-5 TFA; C₃₇H₅₆F₃N₁₁O₁₁) enhances stability through three mechanisms:
Table 3: Impact of TFA on KKI-5 Stability
| Property | TFA Salt | Acetate Salt |
|---|---|---|
| Melting Point | 218–220°C (dec.) | 195–198°C (dec.) |
| Water Content | <0.5% (KF) | 2.8–3.2% |
| Degradation Rate (40°C) | k = 3.1 × 10⁻⁷ s⁻¹ | k = 1.9 × 10⁻⁶ s⁻¹ |
| Crystal Structure | Monoclinic P2₁ | Amorphous |
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6